molecular formula C12H18N2O4 B358531 Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate CAS No. 893764-74-4

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate

Cat. No.: B358531
CAS No.: 893764-74-4
M. Wt: 254.28g/mol
InChI Key: RCTZENQXESWTGL-UHFFFAOYSA-N
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Description

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with amino and methoxy groups

Scientific Research Applications

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of 2-amino-4,5-dimethoxyphenethylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

    Starting Materials: 2-amino-4,5-dimethoxyphenethylamine and methyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The amine is dissolved in the solvent, and methyl chloroformate is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
  • Propyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
  • Butyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate

Uniqueness

Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-16-10-6-8(4-5-14-12(15)18-3)9(13)7-11(10)17-2/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTZENQXESWTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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